![molecular formula C11H14F3NO B2947452 1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine CAS No. 2097863-82-4](/img/structure/B2947452.png)
1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Piperidine is a widely used building block in the synthesis of organic compounds, consisting of a six-membered ring containing five carbon atoms and one nitrogen atom . The trifluoromethyl group consists of one carbon atom bonded to three fluorine atoms and is often used in pharmaceutical and agrochemical compounds due to its distinctive physical-chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the properties of its furan, piperidine, and trifluoromethyl components. For example, the pyrrolidine ring in piperidine contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
Again, while specific reactions involving “1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine” are not available, compounds containing trifluoromethyl groups are known to undergo various chemical reactions. For instance, an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine is a common method for introducing trifluoromethyl groups within other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its trifluoromethyl, furan, and piperidine components. Trifluoromethyl groups are known to bestow many distinctive physical-chemical properties observed in their class of compounds .Scientific Research Applications
PET Imaging of Microglia in Neuroinflammation
[11C]CPPC is a PET radiotracer developed for imaging reactive microglia, a key indicator of neuroinflammation associated with various neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease. This tracer allows for the noninvasive study of microglial activity and is valuable for monitoring neuroinflammatory effects and the efficacy of therapeutics targeting CSF1R in neuroinflammation (Horti et al., 2019).
Novel Compounds for Agrochemical Applications
A series of furan/thiophene and piperazine-containing triazole Mannich bases demonstrated significant fungicidal and herbicidal activities, suggesting their potential as novel agrochemicals. Compounds with a trifluoromethyl group showed enhanced activity compared to their methyl-containing counterparts, highlighting the importance of structural optimization in the development of new pesticides (Wang et al., 2015).
Antidepressant and Antianxiety Activities
A novel series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds were synthesized and showed promising antidepressant and antianxiety activities. This discovery opens new avenues for the development of therapeutics for mental health disorders (Kumar et al., 2017).
Antimicrobial Activities of Azole Derivatives
Azole derivatives, including those containing the piperidine structure, have demonstrated antimicrobial activities, offering a potential pathway for the development of new antimicrobial agents. This research underscores the versatility of these compounds in combating microbial resistance (Başoğlu et al., 2013).
PET Imaging of CSF1R for Neuroinflammation
The development of [18F]1, a fluorine-18 labeled ligand for PET imaging of CSF1R, offers a promising tool for studying neuroinflammation in neurodegenerative diseases. This radioligand shows specificity and elevated uptake in models of neuroinflammation, confirming its potential for in vivo imaging and research into neuroinflammatory processes (Lee et al., 2022).
Future Directions
The future directions for this compound would likely depend on its specific applications. Given the wide use of furan, piperidine, and trifluoromethyl groups in pharmaceutical and agrochemical compounds , it’s possible that “1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine” could have potential applications in these areas.
properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-(trifluoromethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c12-11(13,14)9-3-5-15(6-4-9)8-10-2-1-7-16-10/h1-2,7,9H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPTUDNLZXEKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

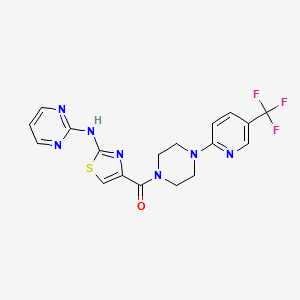
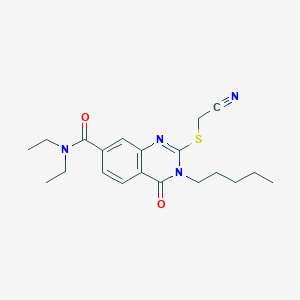
![N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2947372.png)
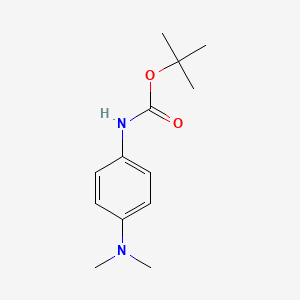
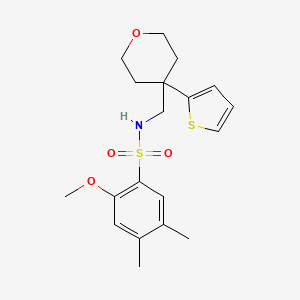
![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2947376.png)
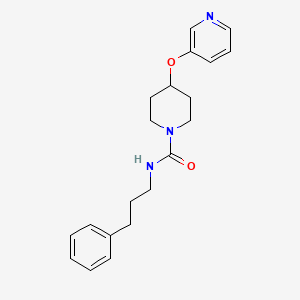
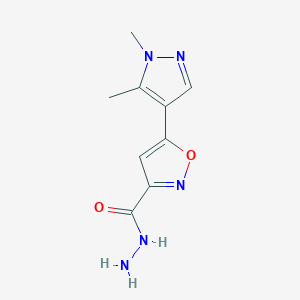
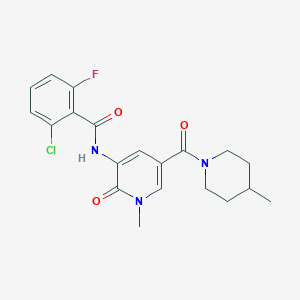
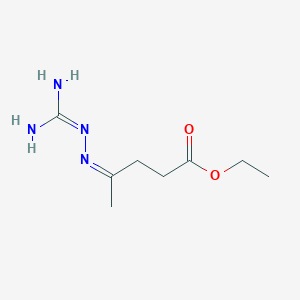
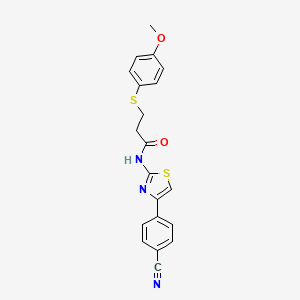
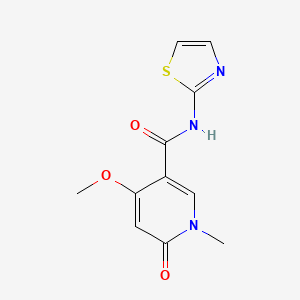
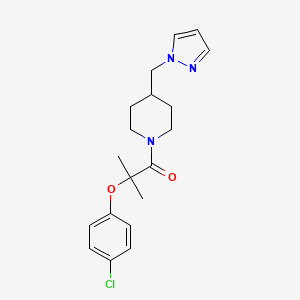
![4-Methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2947391.png)